Micafungin

Descripción general

Descripción

Micafungin es un medicamento antifúngico que pertenece a la clase de las equinocandinas. Se utiliza para tratar y prevenir infecciones fúngicas invasivas, incluida la candidemia, los abscesos y la candidiasis esofágica. This compound actúa inhibiendo la producción de beta-1,3-glucano, un componente esencial de las paredes celulares de los hongos que no se encuentra en los mamíferos . Esto lo convierte en un agente antifúngico potente y selectivo.

Métodos De Preparación

Micafungin es un lipopeptido semisintético derivado del producto natural FR901370, producido por el hongo Coleoptioma empedri. La síntesis implica la escisión enzimática del hexapéptido seguida de la adición de una cadena lateral N-acilo grasa para mejorar su potencia antifúngica . Los métodos de producción industrial incluyen la preparación de this compound sódico mezclando una base débil con una solución acuosa que contiene ácido this compound o una solución acuosa mixta que contiene el compuesto y un disolvente orgánico .

Análisis De Reacciones Químicas

Micafungin experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas, lo que lleva a la formación de varios productos oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound, alterando sus propiedades químicas.

Sustitución: Las reacciones de sustitución pueden ocurrir en diferentes posiciones de la molécula de this compound, lo que lleva a la formación de derivados con diferentes actividades biológicas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Pharmacological Overview

Micafungin works by inhibiting the synthesis of 1,3-beta-D-glucan, a critical component of the fungal cell wall. This mechanism disrupts cell wall integrity, leading to cell lysis and death. Its pharmacokinetic profile is characterized by linear kinetics and minimal interaction with the cytochrome P450 enzyme system, making it suitable for patients on multiple medications .

Clinical Applications

This compound is indicated for several clinical scenarios:

- Candidemia and Invasive Candidiasis : It is effective against various Candida species, including those resistant to azoles. Clinical trials have demonstrated its efficacy in treating candidemia with success rates ranging from 71.4% to 85.1% depending on the species involved .

- Esophageal Candidiasis : In studies comparing this compound to fluconazole, this compound showed comparable cure rates, with a dose-dependent response noted .

- Prophylaxis in Hematopoietic Stem Cell Transplantation : this compound is used to prevent fungal infections in immunocompromised patients undergoing stem cell transplants .

Adult Patients

In a randomized trial involving adults with candidemia, this compound demonstrated an overall success rate of 76.4% when compared to caspofungin and fluconazole . The drug's safety profile was favorable, with fewer adverse events leading to treatment discontinuation compared to other antifungals .

Pediatric Patients

This compound has also been studied in pediatric populations. In one trial, it achieved an 85% treatment success rate for invasive candidiasis in children, comparable to liposomal amphotericin B .

Emerging Research

Recent studies have explored novel applications of this compound beyond antifungal activity:

- Antiviral Properties : Research indicates that this compound and its derivatives exhibit antiviral activity against SARS-CoV-2, suggesting potential applications in treating COVID-19. The compounds inhibited intracellular virus replication and showed effectiveness against various virus variants .

- Combination Therapy : this compound is being investigated as part of combination therapies for invasive aspergillosis and other fungal infections, potentially enhancing treatment efficacy through synergistic effects with other antifungal agents .

Case Studies and Clinical Trials

Mecanismo De Acción

Micafungin ejerce sus efectos antifúngicos inhibiendo la enzima 1,3-beta-D-glucano sintasa, que es esencial para la síntesis de beta-1,3-glucano, un componente crucial de la pared celular fúngica . Esta inhibición conduce a la interrupción de la pared celular fúngica, causando lisis celular y muerte. Los objetivos moleculares involucrados en esta vía incluyen la enzima 1,3-beta-D-glucano sintasa y el polímero beta-1,3-glucano.

Comparación Con Compuestos Similares

Micafungin es parte de la clase de agentes antifúngicos equinocandinas, que también incluye caspofungin, anidulafungin y rezafungin . En comparación con estos compuestos, this compound tiene un mecanismo de acción similar pero puede exhibir diferencias en la farmacocinética, el espectro de actividad y la eficacia clínica. Por ejemplo:

Anidulafungin: Otra equinocandina con un mecanismo de acción similar pero diferentes vías metabólicas y farmacocinéticas.

Rezafungin: Una equinocandina más nueva con una vida media más larga, lo que permite una dosificación menos frecuente.

La singularidad de this compound radica en su perfil farmacocinético específico y su amplio espectro de actividad contra varios patógenos fúngicos.

Actividad Biológica

Micafungin is a member of the echinocandin class of antifungal agents, primarily used to treat invasive fungal infections, particularly those caused by Candida species. Its mechanism of action involves the inhibition of 1,3-β-d-glucan synthesis, a vital component of the fungal cell wall, leading to cell lysis and death. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exerts its antifungal effects by specifically targeting the enzyme glucan synthase, which is essential for the synthesis of β-glucan in the fungal cell wall. This inhibition disrupts the structural integrity of the cell wall, making the fungus susceptible to osmotic pressure and ultimately resulting in cell death .

Antifungal Spectrum

This compound demonstrates potent activity against a variety of fungal pathogens. The following table summarizes its efficacy against different species:

Comparative Efficacy

In comparative studies with other antifungal agents such as amphotericin B and anidulafungin, this compound has shown superior activity against biofilms formed by Candida tropicalis. A study indicated that this compound had a significantly lower minimum inhibitory concentration (MIC) compared to liposomal amphotericin B, particularly in biofilm scenarios where resistance mechanisms are more pronounced .

Case Studies

- Invasive Candidiasis Treatment : A clinical study evaluated this compound in patients with candidemia and acute disseminated candidiasis. The results indicated that this compound was effective in reducing fungal burden and improving survival rates compared to historical controls treated with other antifungals .

- Pediatric Patients : In a case involving an immunocompromised child with recurrent infections, this compound was part of a combination therapy that included meropenem and voriconazole. The patient showed significant clinical improvement and reduction in fungal load after treatment initiation .

Resistance Mechanisms

Despite its effectiveness, some resistance mechanisms have been identified in certain fungal strains. For instance, Candida auris has displayed reduced susceptibility to echinocandins, including this compound. Continuous monitoring and susceptibility testing are crucial for managing treatment strategies effectively .

Research Findings

Recent research has highlighted several key findings regarding this compound's biological activity:

- Biofilm Formation : Mic

Propiedades

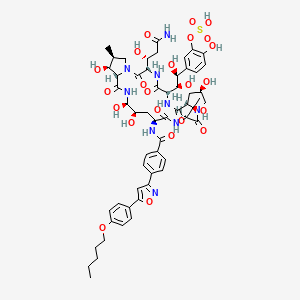

IUPAC Name |

[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H71N9O23S/c1-4-5-6-17-86-32-14-11-28(12-15-32)39-21-33(63-87-39)27-7-9-29(10-8-27)49(75)58-34-20-38(70)52(78)62-54(80)45-46(72)25(2)23-65(45)56(82)43(37(69)22-41(57)71)60-53(79)44(48(74)47(73)30-13-16-36(68)40(18-30)88-89(83,84)85)61-51(77)35-19-31(67)24-64(35)55(81)42(26(3)66)59-50(34)76/h7-16,18,21,25-26,31,34-35,37-38,42-48,52,66-70,72-74,78H,4-6,17,19-20,22-24H2,1-3H3,(H2,57,71)(H,58,75)(H,59,76)(H,60,79)(H,61,77)(H,62,80)(H,83,84,85)/t25-,26+,31+,34-,35-,37+,38+,42-,43-,44-,45-,46-,47-,48-,52+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEUQSKUWLMALL-YABMTYFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)OS(=O)(=O)O)O)O)C(CC(=O)N)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC(=C(C=C7)O)OS(=O)(=O)O)O)O)[C@@H](CC(=O)N)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H71N9O23S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Micafungin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble as sodium salt (> 200mg/mL), 2.18e-01 g/L | |

| Record name | Micafungin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01141 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Micafungin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Micafungin inhibits the synthesis of beta-1,3-D-glucan, an essential component of fungal cell walls which is not present in mammalian cells. It does this by inhibiting beta-1,3-D-glucan synthase. | |

| Record name | Micafungin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01141 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

235114-32-6, 168110-44-9 | |

| Record name | Micafungin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0235114326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Micafungin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01141 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Micafungin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MICAFUNGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R10H71BSWG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Micafungin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.